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molecular formula C14H11Cl2NO3 B8654946 3,5-Dichloro-2'-hydroxy-4-methoxybenzanilide

3,5-Dichloro-2'-hydroxy-4-methoxybenzanilide

Cat. No. B8654946
M. Wt: 312.1 g/mol
InChI Key: KAZRYSXTSWPHKS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04091097

Procedure details

Acetylsalicylic acid (1.8 g.) was converted to its acid chloride by conventional method using thionyl chloride and dissolved in acetone (30 ml.). 4-Amino-2,6-dichloroanisole (2.13 g.) with N,N-dimethylaniline (1.27 ml.) was dissolved in acetone (25 ml.) to which, with stirring in the cold at 0°-10° C., the above acetone solution of acetylsalicyloyl chloride was added dropwise over 20-30 minutes. Reaction continued for 1-2 hours, then the solution was evaporated to dryness under reduced pressure, the residue being put in sodium hydroxide solution and gently agitated for 1-2 hours for cleavage of the acetyl group. After reaction was complete the solution was made acidic by the addition of 2 N hydrochloric acid and the precipitate which formed was collected by filtration and recrystallized from aqueous acetone to give needle-like crystals (2.0 g.) of 3,5-dichloro-2'-hydroxy-4-methoxybenzanilide. Yield 64%. The melting point of the product is 226° - 228° C.
Quantity
1.8 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
[Compound]
Name
acid chloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
2.13 g
Type
reactant
Reaction Step Five
Quantity
1.27 mL
Type
reactant
Reaction Step Five
Quantity
25 mL
Type
solvent
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
30 mL
Type
solvent
Reaction Step Seven

Identifiers

REACTION_CXSMILES
C([O:4][C:5]1[C:6](=[CH:10][CH:11]=[CH:12][CH:13]=1)C(O)=O)(=O)C.S(Cl)(Cl)=O.N[C:19]1[CH:24]=[C:23]([Cl:25])[C:22]([O:26][CH3:27])=[C:21]([Cl:28])[CH:20]=1.C[N:30]([CH3:37])C1C=CC=CC=1.C(OC1C(=CC=CC=1)C(Cl)=O)(=[O:40])C.Cl>CC(C)=O>[Cl:28][C:21]1[CH:20]=[C:19]([CH:24]=[C:23]([Cl:25])[C:22]=1[O:26][CH3:27])[C:37]([NH:30][C:6]1[CH:10]=[CH:11][CH:12]=[CH:13][C:5]=1[OH:4])=[O:40]

Inputs

Step One
Name
Quantity
1.8 g
Type
reactant
Smiles
C(C)(=O)OC=1C(C(=O)O)=CC=CC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OC=1C(C(=O)Cl)=CC=CC1
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CC(=O)C
Step Three
Name
acid chloride
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)(Cl)Cl
Step Five
Name
Quantity
2.13 g
Type
reactant
Smiles
NC1=CC(=C(C(=C1)Cl)OC)Cl
Name
Quantity
1.27 mL
Type
reactant
Smiles
CN(C1=CC=CC=C1)C
Name
Quantity
25 mL
Type
solvent
Smiles
CC(=O)C
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Seven
Name
Quantity
30 mL
Type
solvent
Smiles
CC(=O)C

Conditions

Stirring
Type
CUSTOM
Details
with stirring in the cold at 0°-10° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Reaction
CUSTOM
Type
CUSTOM
Details
the solution was evaporated to dryness under reduced pressure
STIRRING
Type
STIRRING
Details
gently agitated for 1-2 hours for cleavage of the acetyl group
Duration
1.5 (± 0.5) h
CUSTOM
Type
CUSTOM
Details
After reaction
CUSTOM
Type
CUSTOM
Details
the precipitate which formed
FILTRATION
Type
FILTRATION
Details
was collected by filtration
CUSTOM
Type
CUSTOM
Details
recrystallized from aqueous acetone

Outcomes

Product
Details
Reaction Time
1.5 (± 0.5) h
Name
Type
product
Smiles
ClC=1C=C(C(=O)NC2=C(C=CC=C2)O)C=C(C1OC)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 2 g
YIELD: PERCENTYIELD 64%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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